(Z)-1-(1-ADAMANTYL)-3-(DIMETHYLAMINO)-2-PROPEN-1-ONE
Overview
Description
(Z)-1-(1-ADAMANTYL)-3-(DIMETHYLAMINO)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique structure and potential applications in various fields. The compound features an adamantyl group, which is a bulky, cage-like structure, and a dimethylamino group, which is known for its electron-donating properties. This combination of functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of (Z)-1-(1-ADAMANTYL)-3-(DIMETHYLAMINO)-2-PROPEN-1-ONE typically involves the reaction of an adamantyl ketone with a dimethylamine derivative under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the adamantyl ketone, followed by the addition of a dimethylamine derivative to form the desired product. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
(Z)-1-(1-ADAMANTYL)-3-(DIMETHYLAMINO)-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the dimethylamino group, leading to the formation of a corresponding amine oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the α,β-unsaturated carbonyl system.
Scientific Research Applications
(Z)-1-(1-ADAMANTYL)-3-(DIMETHYLAMINO)-2-PROPEN-1-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-1-(1-ADAMANTYL)-3-(DIMETHYLAMINO)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. The dimethylamino group, being an electron-donating group, can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity. These interactions can affect various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
(Z)-1-(1-ADAMANTYL)-3-(DIMETHYLAMINO)-2-PROPEN-1-ONE can be compared with other similar compounds, such as:
Adrafinil: Both compounds have been studied for their potential cognitive-enhancing effects, but this compound is noted for its unique structural features.
Modafinil: Similar to adrafinil, modafinil is another cognitive enhancer, but this compound has distinct chemical properties due to the presence of the adamantyl group.
Methylphenidate: This compound is used for its stimulant effects, and while this compound may have similar applications, its mechanism of action and chemical structure are different.
Properties
IUPAC Name |
(Z)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-16(2)4-3-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h3-4,11-13H,5-10H2,1-2H3/b4-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTCJRWKOLBHGG-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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